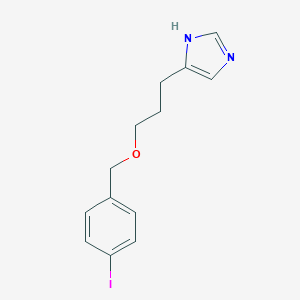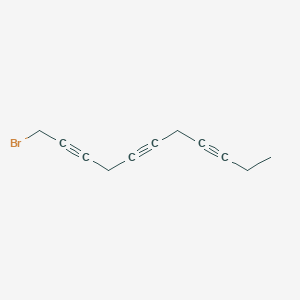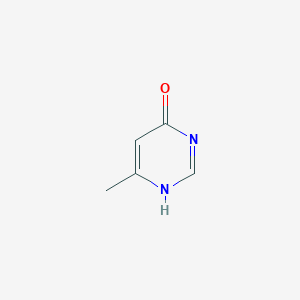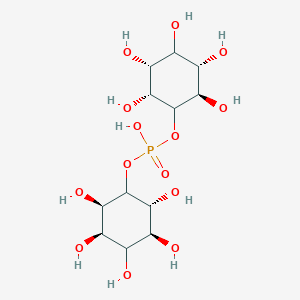
Di-myo-inositol-1,1'-phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-myo-inositol-1,1'-phosphate (DIP) is a naturally occurring inositol phosphate that has been the subject of extensive research in recent years due to its potential applications in various scientific fields. DIP is a member of the inositol phosphate family, which includes several other important molecules such as inositol triphosphate (IP3) and inositol hexakisphosphate (IP6). DIP is synthesized in the body through a complex series of enzymatic reactions, and its role in various biochemical and physiological processes is still being explored.
作用機序
The exact mechanism of action of Di-myo-inositol-1,1'-phosphate is still being explored, but it is thought to act through a variety of pathways in the body. One of the key mechanisms of action is through the regulation of intracellular calcium levels. Di-myo-inositol-1,1'-phosphate has been shown to inhibit the release of calcium from intracellular stores, which can help to protect cells from damage caused by excessive calcium influx.
生化学的および生理学的効果
Di-myo-inositol-1,1'-phosphate has a number of biochemical and physiological effects in the body. One of the most important effects is its ability to regulate intracellular calcium levels, which can have a wide range of downstream effects on cellular function. Di-myo-inositol-1,1'-phosphate has also been shown to have antioxidant properties, which can help to protect cells from oxidative stress and other harmful agents. In addition, Di-myo-inositol-1,1'-phosphate has been shown to have anti-inflammatory effects, which may be useful in the treatment of a variety of inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of using Di-myo-inositol-1,1'-phosphate in lab experiments is its natural occurrence in the body, which makes it a safe and non-toxic molecule to work with. Di-myo-inositol-1,1'-phosphate is also relatively easy to synthesize in the lab, which makes it a convenient molecule to work with. However, one of the main limitations of working with Di-myo-inositol-1,1'-phosphate is its instability, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are many potential future directions for research on Di-myo-inositol-1,1'-phosphate. One area of research that is currently being explored is the use of Di-myo-inositol-1,1'-phosphate as a therapeutic agent in the treatment of neurodegenerative diseases. Other potential areas of research include the use of Di-myo-inositol-1,1'-phosphate in the treatment of inflammatory conditions, as well as its potential role in regulating intracellular calcium levels in other cell types. Overall, the potential applications of Di-myo-inositol-1,1'-phosphate in various scientific fields make it an exciting area of research for the future.
合成法
Di-myo-inositol-1,1'-phosphate is synthesized in the body through a series of enzymatic reactions that involve the conversion of inositol-1-phosphate (Ins-1P) to Di-myo-inositol-1,1'-phosphate. The first step in this process involves the phosphorylation of Ins-1P to form inositol-1,3-bisphosphate (Ins-1,3-P2) by the enzyme inositol-1-phosphate synthase (IPS). This is followed by the dephosphorylation of Ins-1,3-P2 to form Di-myo-inositol-1,1'-phosphate by the enzyme inositol monophosphatase 2 (IMP2).
科学的研究の応用
Di-myo-inositol-1,1'-phosphate has been the subject of extensive research in recent years due to its potential applications in various scientific fields. One of the most promising areas of research is in the field of neurodegenerative diseases, where Di-myo-inositol-1,1'-phosphate has been shown to have neuroprotective effects. Studies have shown that Di-myo-inositol-1,1'-phosphate can protect neurons from damage caused by oxidative stress and other harmful agents, and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
143491-08-1 |
|---|---|
製品名 |
Di-myo-inositol-1,1'-phosphate |
分子式 |
C12H23O14P |
分子量 |
422.28 g/mol |
IUPAC名 |
bis[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C12H23O14P/c13-1-3(15)7(19)11(8(20)4(1)16)25-27(23,24)26-12-9(21)5(17)2(14)6(18)10(12)22/h1-22H,(H,23,24)/t1?,2?,3-,4+,5-,6+,7-,8-,9-,10-,11?,12?/m1/s1 |
InChIキー |
FIIUDBCIQWHEHT-RXFXWCQRSA-N |
異性体SMILES |
[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)O)OP(=O)(O)OC2[C@@H]([C@H](C([C@H]([C@H]2O)O)O)O)O)O)O |
SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)OC2C(C(C(C(C2O)O)O)O)O)O)O)O |
正規SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)OC2C(C(C(C(C2O)O)O)O)O)O)O)O |
同義語 |
di-myo-inositol-1,1'-phosphate di-myoinositol-1,1'-phosphate Ins-P-Ins |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



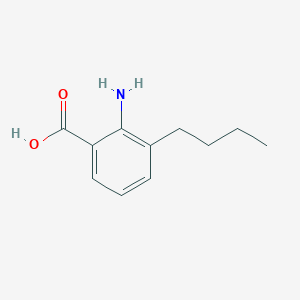
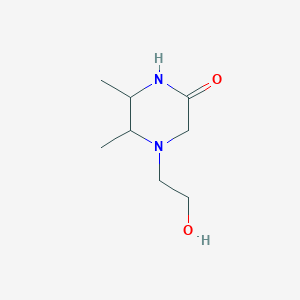
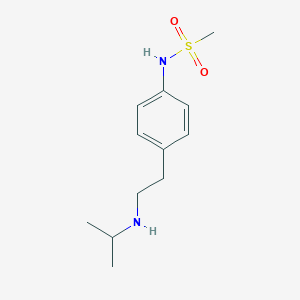
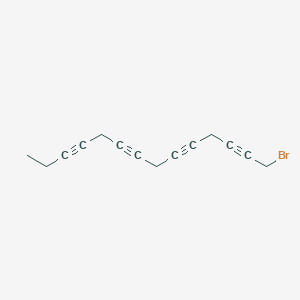

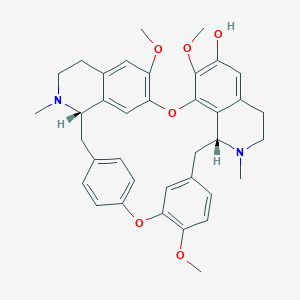
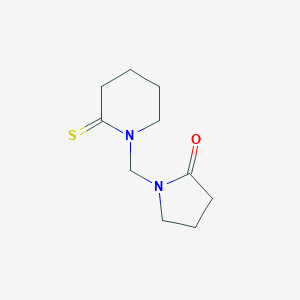
![2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B114360.png)
![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B114361.png)
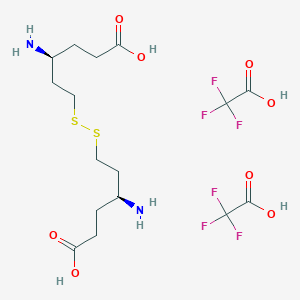
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B114368.png)
